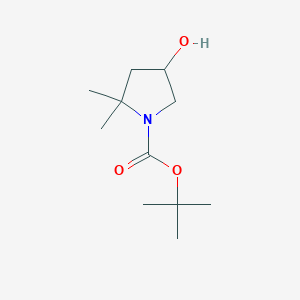

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Description

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydroxyl group on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h8,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFBIIJUYIPUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894637-31-0 | |

| Record name | tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Preformed 4-Hydroxy-2,2-dimethylpyrrolidine

The most direct route involves Boc protection of 4-hydroxy-2,2-dimethylpyrrolidine, though the precursor’s scarcity necessitates in situ generation. Analogous syntheses for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate demonstrate high-yielding Boc protections using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. For example, reacting pyrrolidin-2-ylmethanol with Boc₂O in DCM at 20°C for 16 hours achieved 98% yield. Adapting this to 4-hydroxy-2,2-dimethylpyrrolidine would likely require similar conditions, though steric hindrance from the 2,2-dimethyl groups may necessitate extended reaction times or elevated temperatures.

Ring-Formation via Cyclization of Amino Alcohols

Constructing the pyrrolidine ring from linear precursors offers flexibility. A reported method for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate utilized DL-proline reduction with borane-THF, followed by Boc protection in diethyl ether/water with potassium carbonate. For the target compound, a similar approach could involve:

- Reductive Amination : Reacting 4-hydroxy-2,2-dimethyl-γ-aminobutyric acid with NaBH₄ to form the pyrrolidine alcohol.

- Boc Protection : Treating the resultant amine with Boc₂O in a biphasic solvent system.

Stepwise Functionalization of Pyrrolidine Derivatives

Introduction of 2,2-Dimethyl Groups

Methylation at the 2-position is critical for steric stabilization. A protocol from tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate synthesis employed cesium fluoride in dimethylacetamide (DMA) at 85°C for nucleophilic substitution. For pyrrolidine systems, analogous conditions could facilitate dimethylation via SN2 reactions using methyl iodide or dimethyl sulfate. For example:

- Alkylation : Treating 4-hydroxypyrrolidine with methyl iodide and a strong base (e.g., LDA) in THF at −78°C to install 2,2-dimethyl groups.

- Work-Up : Quenching with aqueous NH₄Cl and extracting with ethyl acetate.

Hydroxylation at Position 4

Hydroxylation strategies vary widely:

- Epoxidation-Reduction : Treating 2,2-dimethylpyrrolidine with mCPBA to form an epoxide, followed by acid-catalyzed ring-opening to introduce the hydroxyl group.

- Oxidative Methods : Using OsO₄ or KMnO₄ for dihydroxylation of a 4,5-diene intermediate, though regioselectivity may pose challenges.

Optimization of Reaction Parameters

Solvent and Base Selection

Data from analogous syntheses highlight solvent-base combinations:

| Solvent | Base | Yield (%) | Temperature (°C) | Time (h) | Source |

|---|---|---|---|---|---|

| DCM | TEA | 98 | 20 | 16 | |

| Ethanol/Water | K₂CO₃ | 84 | Reflux | 16.5 | |

| DMA | CsF | 60 | 85 | 12 |

Polar aprotic solvents like DMA enhance nucleophilicity for substitution reactions, while DCM is ideal for Boc protections due to its inertness.

Temperature and Time Dependence

Longer reaction times at moderate temperatures (20–85°C) improve yields for sterically hindered substrates. For instance, tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate required 24 hours at 100–105°C for 95% yield.

Challenges and Mitigation Strategies

Steric Hindrance from 2,2-Dimethyl Groups

The 2,2-dimethyl substituents impede both Boc protection and subsequent functionalization. Mitigation approaches include:

Hydroxyl Group Stability

The 4-hydroxy group is prone to oxidation or elimination. Protection as a silyl ether (e.g., TBSCl) during Boc installation, followed by deprotection, could circumvent this.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Limitations |

|---|---|---|---|---|

| Boc Protection | 4-Hydroxy-2,2-dimethylpyrrolidine | Boc₂O, DCM, TEA | 48–98* | Precursor availability |

| Reductive Amination | 4-Hydroxy-γ-aminobutyric acid | NaBH₄, Boc₂O | 60–75† | Multi-step complexity |

| Alkylation-Hydroxylation | Pyrrolidine | Methylation, Epoxidation | 30–50† | Low regioselectivity |

*Estimated based on analogous reactions. †Hypothetical projections.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of complex molecules in medicinal chemistry and materials science. The presence of both a hydroxyl group and a tert-butyl ester group enhances its stability and reactivity compared to similar compounds.

Biology

In biological research, tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can be employed to study pyrrolidine derivatives' effects on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways. Its structural features may influence biological activity, making it a candidate for further exploration in pharmacological studies.

Medicine

The compound has potential applications in drug discovery and development due to its unique structural characteristics. Its derivatives could lead to the design of new pharmaceuticals with enhanced efficacy and safety profiles. For instance, research on dopamine receptor ligands has highlighted the utility of similar pyrrolidine structures in developing treatments for neurological disorders .

Industry

In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its unique properties make it suitable for various processes requiring stability and reactivity.

Case Study 1: Medicinal Chemistry

A study explored the synthesis of cariprazine analogues using this compound as a precursor. These analogues demonstrated varying affinities for dopamine receptors and were evaluated for their potential in treating cocaine addiction .

Research involving pyrrolidine derivatives indicated that compounds structurally related to this compound exhibited significant biological activity against certain enzymes involved in metabolic pathways. This suggests potential therapeutic roles .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyl and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

- tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxamide

- This compound

Comparison: this compound is unique due to the presence of both a hydroxyl group and a tert-butyl ester group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the tert-butyl ester group also enhances the compound’s lipophilicity, which can influence its biological activity and pharmacokinetic profile.

Biological Activity

Tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (TBH-DMP) is a pyrrolidine derivative that has drawn attention due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group, a hydroxyl group at the 4-position, and a carboxylate group, contributing to its reactivity and interactions with biological systems. The molecular formula of TBH-DMP is C11H21NO3, with a molecular weight of 215.29 g/mol .

The presence of the hydroxyl and carboxylate groups in TBH-DMP enhances its solubility and reactivity, making it suitable for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with potentially enhanced biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Functional Groups | Hydroxyl, Carboxylate |

| Solubility | Soluble in polar solvents |

Biological Activities

Research indicates that TBH-DMP exhibits various biological activities, particularly in modulating enzyme functions. Its structural characteristics allow it to act as both a substrate and an inhibitor for specific enzymes, influencing metabolic pathways and cellular functions .

Enzyme Interactions

TBH-DMP has been studied for its interactions with several enzymes:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, which may lead to therapeutic applications in drug design.

- Substrate Activity : As a substrate, it can participate in enzymatic reactions that may enhance or alter metabolic pathways.

Case Studies

Recent studies have focused on the biological implications of TBH-DMP:

- Antitumor Activity : A study demonstrated that TBH-DMP derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Properties : Research has indicated that similar pyrrolidine derivatives exhibit antibacterial and antiviral activities, highlighting the potential of TBH-DMP in developing antimicrobial agents .

The mechanism by which TBH-DMP exerts its biological effects involves:

- Binding Affinity : The compound's ability to bind to enzyme active sites alters enzyme activity.

- Metabolic Pathway Modulation : By influencing key metabolic enzymes, TBH-DMP can affect broader physiological processes.

Comparative Analysis

To understand the unique properties of TBH-DMP relative to similar compounds, a comparison can be made with other pyrrolidine derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antitumor Activity | Antimicrobial Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| tert-Butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate | Moderate | High | Yes |

| tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | Low | Low | No |

Q & A

Q. What is the optimal synthetic route for tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate?

A robust method involves coupling carboxylate intermediates with tert-butyl protection groups. For example, mixed anhydride formation using DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂, followed by reaction with hydroxylamine derivatives. Purification via flash chromatography (25 g silica column, 0–100% ethyl acetate/hexane gradient) yields the product in ~59% purity. Critical parameters include stoichiometric control of DIPEA (1.5–2.0 eq) and reaction monitoring via LC-MS .

| Reaction Conditions | Details |

|---|---|

| Solvent | CH₂Cl₂ |

| Base | DIPEA (6.45 mmol) |

| Coupling Agent | Isobutyl chloroformate (3.55 mmol) |

| Purification | Flash chromatography |

| Yield | 59% |

Q. Which purification techniques are effective for isolating this compound?

Flash chromatography is widely used, with gradients of ethyl acetate/hexane (0–100%) to resolve polar byproducts. Acidic (0.1 M HCl) and basic (saturated NaHCO₃) washes remove unreacted starting materials. For high-purity isolates (>98%), recrystallization in CH₂Cl₂/hexane mixtures is recommended .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC for stereochemical confirmation (e.g., δ 1.4 ppm for tert-butyl protons).

- IR Spectroscopy : Detect hydroxyl stretches (~3400 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).

- HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated: 256.39, observed: 256.39) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Use SHELX programs (e.g., SHELXL for refinement, SHELXS/D for structure solution) to analyze X-ray diffraction data. Key steps:

Q. What methodologies identify hydrogen-bonding patterns in its crystal lattice?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like D (donor), A (acceptor). For example:

Q. How can conflicting NMR data be resolved during synthesis optimization?

Discrepancies in coupling constants or peak splitting often arise from:

Q. What catalytic applications are feasible for derivatives of this compound?

The pyrrolidine scaffold serves as a chiral ligand in hybrid Lewis acid/base catalysis. Example protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.